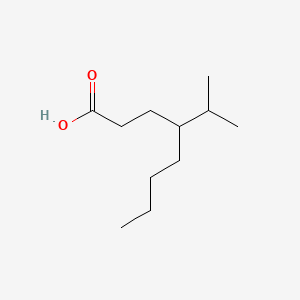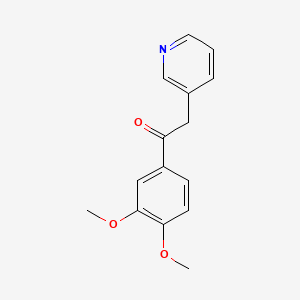
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone is an organic compound that features both a dimethoxyphenyl group and a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridylacetonitrile under basic conditions. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(2-pyridyl)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(4-pyridyl)ethanone
- 1-(3,4-Dimethoxyphenyl)-2-(3-thienyl)ethanone
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(3-pyridyl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
99466-39-4 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C15H15NO3/c1-18-14-6-5-12(9-15(14)19-2)13(17)8-11-4-3-7-16-10-11/h3-7,9-10H,8H2,1-2H3 |
InChIキー |
RRYFWOWLIAHFTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CN=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


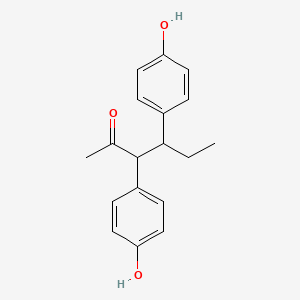
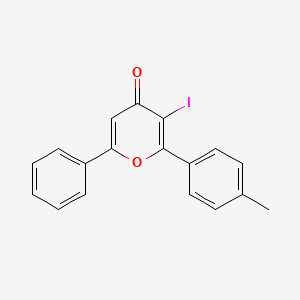
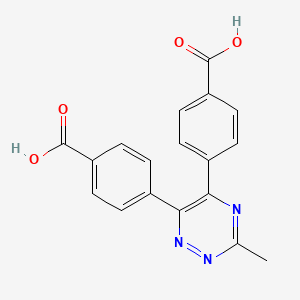
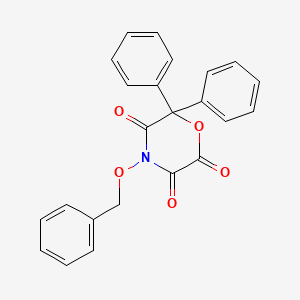
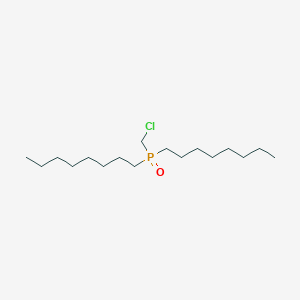
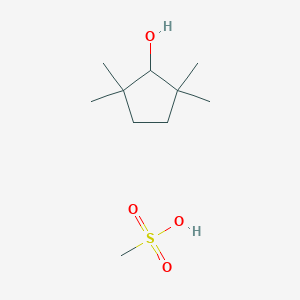

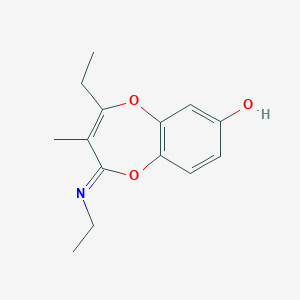
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
